molecular formula C24H32N2O B610756 Apica CAS No. 1345973-50-3

Apica

Cat. No. B610756
CAS RN: 1345973-50-3
M. Wt: 364.53
InChI Key: MDJYHWLDDJBTMX-UHFFFAOYSA-N
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Description

Apica’s mission is to make all IT data accessible and analyzable. By unifying data types, such as logs, metrics, databases, and APIs, Apica’s Observability platform enables you to harness the power of machine data analytics for applications and infrastructure on a single platform, with 1-Click simplicity .

Scientific Research Applications

Mechanism of Action

Target of Action

Apica, also known as 2NE1 or SDB-001, is an indole-based synthetic cannabinoid . It acts as a potent agonist for the cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

Apica interacts with its targets, the cannabinoid receptors, by mimicking the action of endogenous cannabinoids, which are naturally produced in the body . This interaction triggers a series of changes in the cell, leading to the activation of various signaling pathways. The exact nature of these changes depends on the specific type of cannabinoid receptor that Apica binds to and the location of these receptors in the body .

Biochemical Pathways

Upon binding to the cannabinoid receptors, Apica initiates a cascade of biochemical reactions . These reactions can affect various pathways, including those involved in pain perception, mood regulation, and memory processing . .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely that apica is rapidly absorbed and distributed throughout the body when smoked or ingested . Its metabolism likely involves the liver, where it may be broken down into various metabolites . These metabolites may have their own pharmacological effects and could contribute to the overall effects of Apica .

Result of Action

The molecular and cellular effects of Apica’s action are largely dependent on its interaction with the cannabinoid receptors. This interaction can lead to a variety of effects, ranging from pain relief and relaxation to altered perception and mood changes . As a synthetic cannabinoid, apica may also have unpredictable and potentially harmful effects .

Action Environment

The action, efficacy, and stability of Apica can be influenced by various environmental factors. These may include the presence of other substances in the body, the user’s overall health status, and genetic factors that can affect how Apica is metabolized . Furthermore, the physical environment in which Apica is stored can affect its stability and potency .

properties

IUPAC Name

N-(1-adamantyl)-1-pentylindole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O/c1-2-3-6-9-26-16-21(20-7-4-5-8-22(20)26)23(27)25-24-13-17-10-18(14-24)12-19(11-17)15-24/h4-5,7-8,16-19H,2-3,6,9-15H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJYHWLDDJBTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745427
Record name Apica
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1345973-50-3
Record name N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345973-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SDB-001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apica
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APICA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKU510FH74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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